![molecular formula C16H16FN5OS2 B5566831 2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5566831.png)
2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to the target molecule often involves multiple steps, including the formation of triazoles and thiazoles through cyclization reactions and substitution reactions that introduce fluorophenyl groups. For instance, the synthesis of structurally related compounds involves high yields and crystallization from specific solvents to obtain samples suitable for structure determination by single crystal diffraction, illustrating a common approach to synthesizing complex molecules involving fluorophenyl and triazole components (Kariuki et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using single crystal diffraction, revealing the orientation of fluorophenyl groups and the planarity of the molecule. Such studies help in understanding the spatial arrangement and electronic interactions within the molecule, which are crucial for its reactivity and properties (Gündoğdu et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving compounds with this level of complexity often include interactions with nucleophiles, electrophiles, and participation in cycloaddition reactions. The presence of triazole and thiazole rings can influence the compound's reactivity towards various reagents, impacting its potential for creating new chemical entities with diverse biological or chemical applications (Gündoğdu et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are influenced by their molecular architecture. For example, the planarity and substituents' nature can affect the compound's crystal packing and stability, which are critical for its application in various fields (Jing, 2008).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different chemical reagents, are dictated by the functional groups present in the compound. The incorporation of triazole and thiazole rings alongside fluorophenyl groups can confer unique chemical behaviors, facilitating its use in synthesizing new compounds with desired properties (Dengale et al., 2019).
Scientific Research Applications
Antimicrobial and Anticancer Properties
- Compounds containing structures similar to 2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide have been investigated for their antimicrobial properties. Some of these compounds exhibit significant antimicrobial activity against various microorganisms, including Mycobacterium smegmatis (Başoğlu et al., 2013), (Yolal et al., 2012).
- The anticancer potential of similar compounds has been explored, with studies indicating cytotoxic activity against various cancer cell lines, such as human glioblastoma and breast cancer cell lines (Osmaniye et al., 2018), (Tumosienė et al., 2020).
Structural Characterization and Synthesis
- Several studies focus on the structural determination and synthesis techniques of compounds similar to this chemical, which are essential for understanding their chemical behavior and potential therapeutic applications. This includes the use of X-ray powder diffraction for structural analysis (Gündoğdu et al., 2017), (Gündoğdu et al., 2019).
Biochemical Evaluation and Biological Activities
- Biochemical evaluations of compounds structurally similar to 2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide have led to insights into their potential as inhibitors in various biological processes. For instance, their role as inhibitors of enzymes like kynurenine 3-hydroxylase has been explored, which is significant for understanding their potential therapeutic uses (Röver et al., 1997).
Potential Antibacterial and Antifungal Activities
- Research has also focused on the potential antibacterial and antifungal activities of related compounds. Such studies help in identifying new therapeutic agents against infectious diseases. This includes compounds with significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013), (Sathe et al., 2011).
Synthesis of Derivatives and Prodrugs
- Studies have also been conducted on the synthesis of novel derivatives and prodrugs of similar compounds, which are important for the development of new pharmaceuticals with enhanced properties such as increased solubility or reduced toxicity (Bradshaw et al., 2002), (Bhat et al., 2004).
Future Directions
properties
IUPAC Name |
2-[[4-ethyl-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5OS2/c1-3-22-13(11-5-4-6-12(17)9-11)20-21-16(22)25-10(2)14(23)19-15-18-7-8-24-15/h4-10H,3H2,1-2H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUQEJHFQHQNCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC(C)C(=O)NC2=NC=CS2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5566752.png)
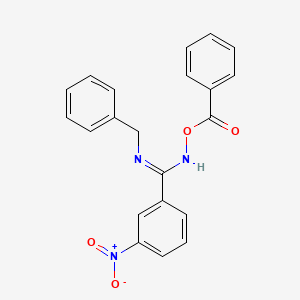
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5566781.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5566791.png)
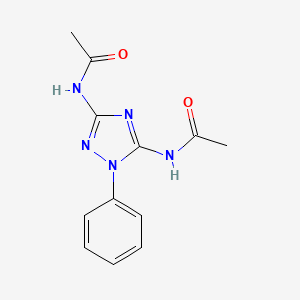
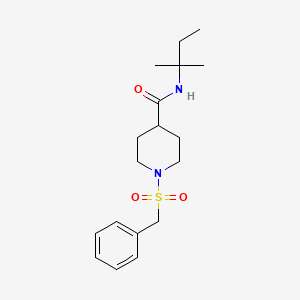
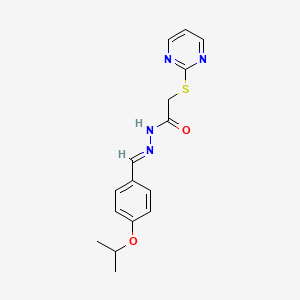
![2-[(4-chlorobenzyl)sulfinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5566805.png)
![N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide](/img/structure/B5566809.png)
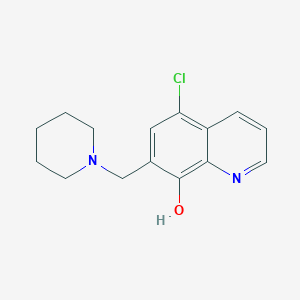
![(1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5566820.png)
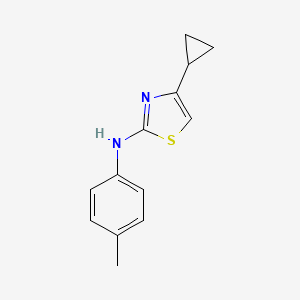
![2-(2-methoxyethyl)-9-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566833.png)
![5-hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5566839.png)